

Application Notes and Protocols: Synthesis of 6-Aminonicotinaldehyde from 2-amino-5-cyanopyridine

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Compound of Interest

Compound Name: 6-Aminonicotinaldehyde

Cat. No.: B032264

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Introduction

6-Aminonicotinaldehyde is a valuable intermediate in the synthesis of a wide array of biologically active compounds and functional materials. Its utility as a building block is prominent in the development of novel pharmaceutical agents, including antiviral and antitumor compounds. This document provides a detailed protocol for the synthesis of **6-aminonicotinaldehyde** via the selective reduction of the nitrile group of 2-amino-5-cyanopyridine. The method of choice is the low-temperature reduction using diisobutylaluminium hydride (DIBAL-H), a bulky reducing agent renowned for its ability to convert nitriles to aldehydes with high chemoselectivity and yield, while avoiding over-reduction to the primary amine.^{[1][2][3][4]}

Reaction Scheme

The synthesis proceeds via the reduction of the nitrile functional group of 2-amino-5-cyanopyridine to an aldehyde using DIBAL-H, followed by an aqueous workup to hydrolyze the intermediate imine.

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Data Presentation

The following table summarizes the key reactants, reagents, and product information, along with typical reaction parameters for the synthesis of **6-aminonicotinaldehyde**.

Identifier	Compound Name	Molecular Formula	Molecular Weight (g/mol)	Role	Typical Quantity
1	2-amino-5-cyanopyridine	C ₆ H ₅ N ₃	119.12	Starting Material	1.0 equiv
2	Diisobutylaluminum Hydride (DIBAL-H)	C ₈ H ₁₉ Al	142.22	Reducing Agent	1.1 - 1.5 equiv
3	6-Aminonicotin aldehyde	C ₆ H ₆ N ₂ O	122.12	Product	-
-	Anhydrous Dichloromethane (DCM)	CH ₂ Cl ₂	84.93	Solvent	0.2 - 0.5 M
-	Methanol	CH ₃ OH	32.04	Quenching Agent	As needed
-	Saturated Rochelle's Salt Solution	KNaC ₄ H ₄ O ₆	282.22	Workup Reagent	As needed
-	Ethyl Acetate	C ₄ H ₈ O ₂	88.11	Extraction Solvent	As needed

Experimental Protocols

This section details the experimental procedure for the synthesis of **6-aminonicotin aldehyde** from 2-amino-5-cyanopyridine.

Materials and Equipment:

- 2-amino-5-cyanopyridine
- Diisobutylaluminum hydride (DIBAL-H) solution (e.g., 1.0 M in hexanes)

- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[5]
- Methanol
- Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
- Ethyl acetate
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Three-necked round-bottom flask, flame-dried
- Magnetic stir bar and stirrer
- Thermometer
- Nitrogen inlet and bubbler
- Dropping funnel
- Dry ice/acetone bath
- Thin Layer Chromatography (TLC) plates and chamber
- Separatory funnel
- Rotary evaporator
- Apparatus for flash column chromatography or recrystallization[6]

Procedure:

- Reaction Setup:
 - To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a nitrogen inlet, add 2-amino-5-cyanopyridine (1.0 equiv).

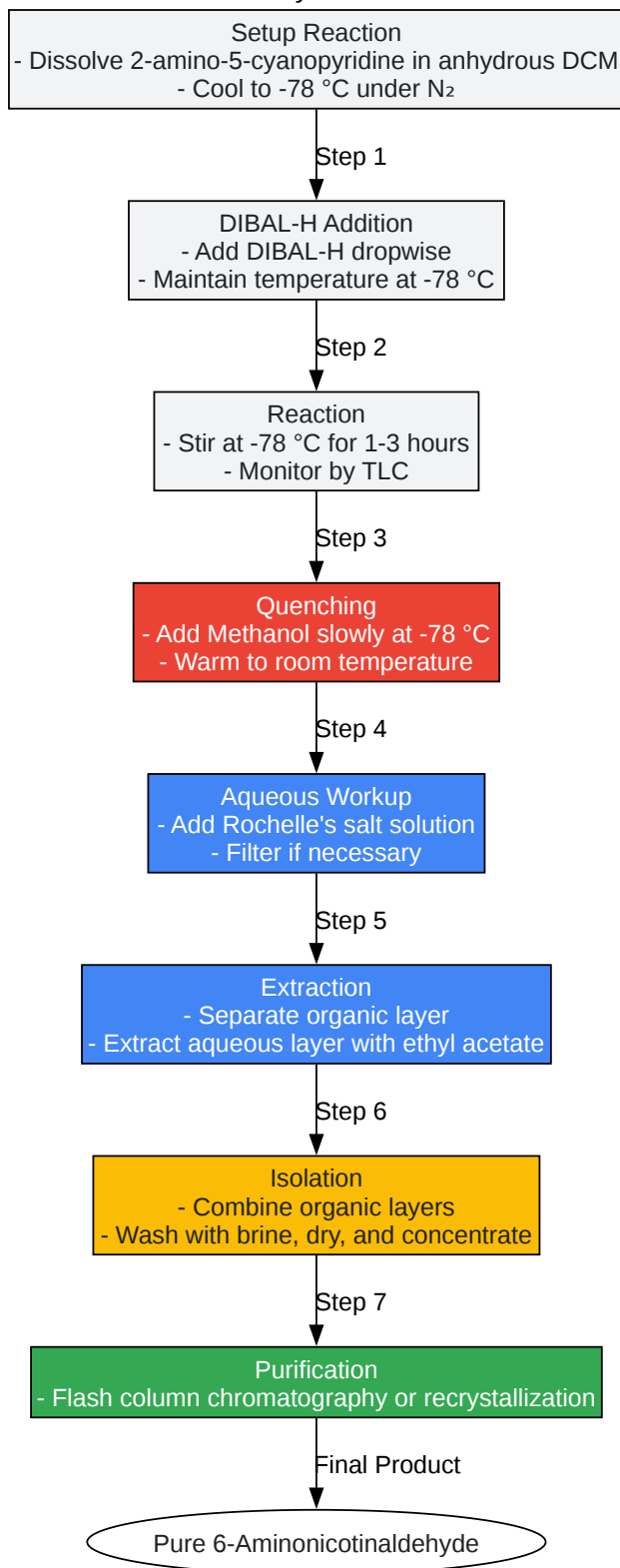
- Dissolve the starting material in anhydrous dichloromethane to a concentration of 0.2-0.5 M.
- Cool the resulting solution to -78 °C using a dry ice/acetone bath.[\[1\]](#)
- Addition of DIBAL-H:
 - Slowly add the DIBAL-H solution (1.1-1.5 equiv) dropwise to the cooled solution via a dropping funnel over a period of 30-60 minutes.
 - It is critical to maintain the internal temperature of the reaction mixture at or below -70 °C to prevent over-reduction to the corresponding amine.[\[1\]](#)[\[5\]](#)
- Reaction Monitoring:
 - After the addition of DIBAL-H is complete, stir the reaction mixture at -78 °C for an additional 1-3 hours.[\[1\]](#)
 - Monitor the progress of the reaction by TLC until the starting material is consumed.
- Reaction Quenching:
 - Once the reaction is complete, quench the excess DIBAL-H by the slow, dropwise addition of methanol at -78 °C.[\[1\]](#)
 - After the quenching is complete, remove the dry ice/acetone bath and allow the mixture to warm to room temperature.
- Aqueous Workup:
 - Perform an aqueous workup by adding a saturated solution of Rochelle's salt.[\[5\]](#) Vigorous stirring may be necessary to break up any gelatinous aluminum salts that form.
 - If a persistent precipitate forms, filter the mixture through a pad of Celite®, washing the filter cake with ethyl acetate.[\[1\]](#)
 - Transfer the filtrate to a separatory funnel and separate the organic layer.

- Extract the aqueous layer two to three times with ethyl acetate.^[1]
- Isolation of Crude Product:
 - Combine all the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous MgSO_4 or Na_2SO_4 .^[1]
 - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude **6-aminonicotinaldehyde**.
- Purification:
 - Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure **6-aminonicotinaldehyde**.^{[1][6]}

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of **6-aminonicotinaldehyde**.

Experimental Workflow for the Synthesis of 6-Aminonicotinaldehyde

[Click to download full resolution via product page](#)Caption: Workflow for the synthesis of **6-aminonicotinaldehyde**.

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